

1-Pentadecene structural isomers and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Pentadecene

Cat. No.: B078149

[Get Quote](#)

An In-Depth Technical Guide to the Structural Isomers and Nomenclature of **1-Pentadecene**

Abstract

Pentadecene (C₁₅H₃₀) represents a fascinating case study in structural isomerism, a fundamental concept in organic chemistry with profound implications in drug development, materials science, and chemical synthesis. As a long-chain alkene, the seemingly simple molecular formula belies a vast number of potential structural and geometric isomers, each with unique physicochemical properties. This guide provides a comprehensive exploration of the nomenclature, classification, and characterization of pentadecene isomers, with a primary focus on **1-pentadecene** and its relatives. We will delve into the systematic IUPAC naming conventions, the nuances of positional and skeletal isomerism, and the critical role of advanced analytical techniques in their differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these complex hydrocarbons.

Introduction to Pentadecene

1-Pentadecene is an unbranched, long-chain alpha-olefin (an alkene with a double bond at the primary or alpha position).^[1] Its molecular formula is C₁₅H₃₀, with a molecular weight of approximately 210.40 g/mol.^{[1][2][3][4][5][6]} As a hydrocarbon, it is a nonpolar, hydrophobic liquid, making it practically insoluble in water.^{[7][8]} In nature, **1-pentadecene** has been identified as a mammalian metabolite and is a component of the semiochemical profile of certain insects, such as flour beetles.^{[1][9][10]} Its long aliphatic chain is a common structural

motif in lipids and other bioactive molecules, making an understanding of its isomeric forms crucial for fields like metabolomics and drug design.

The Foundation: IUPAC Nomenclature for Alkenes

A systematic approach to naming is essential before dissecting the complexity of pentadecene's isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a robust set of rules for this purpose.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Parent Chain Selection: The longest continuous carbon chain that contains the carbon-carbon double bond is identified as the parent chain.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) For a linear pentadecene isomer, this chain has 15 carbons.
- Suffix: The "-ane" suffix of the corresponding alkane (pentadecane) is replaced with "-ene" to denote the presence of a double bond.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[15\]](#)
- Numbering: The parent chain is numbered starting from the end closest to the double bond, ensuring the carbons of the double bond receive the lowest possible numbers.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Locator Number: The position of the double bond is indicated by the number of the first carbon atom involved in the double bond. This number precedes the parent name (e.g., **1-pentadecene**) or is placed just before the "-ene" suffix (e.g., pentadec-1-ene).[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Substituents: For branched isomers, any alkyl groups attached to the parent chain are named as prefixes, with their positions indicated by numbers corresponding to the carbon atom they are attached to.[\[14\]](#)

The Isomeric Landscape of Pentadecene

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For pentadecene ($C_{15}H_{30}$), this leads to a vast number of unique compounds. These can be broadly categorized into structural isomers and stereoisomers.

Structural Isomers

Structural (or constitutional) isomers differ in the connectivity of their atoms. They are further divided into positional and skeletal isomers.

Positional isomers have the same carbon skeleton but differ in the location of the double bond. For a linear 15-carbon chain, the double bond can be placed at seven unique positions before the numbering from the opposite end repeats the structure.

IUPAC Name	Common Name	Double Bond Position
Pentadec-1-ene	1-Pentadecene	C1-C2
Pentadec-2-ene	2-Pentadecene	C2-C3
Pentadec-3-ene	3-Pentadecene	C3-C4
Pentadec-4-ene	4-Pentadecene	C4-C5
Pentadec-5-ene	5-Pentadecene	C5-C6
Pentadec-6-ene	6-Pentadecene	C6-C7
Pentadec-7-ene	7-Pentadecene	C7-C8

Skeletal isomers differ in the arrangement of their carbon backbone. The carbon chain can be branched, creating numerous possibilities. For example, a methyl group could be attached to a tetradecene chain (methyltetradecene), or an ethyl group to a tridecene chain (ethyltridecene), and so on.

- Example 1:2-Methyltetradec-1-ene
- Example 2:4-Propyl-dodec-2-ene

Each of these branched structures can also have numerous positional isomers for the double bond. The total number of possible structural isomers for C₁₅H₃₀ is exceptionally large.

Stereoisomers: Geometric (E/Z) Isomerism

While not structural isomers, understanding geometric isomers is critical as they often co-exist and have different properties. The restricted rotation around a C=C double bond gives rise to geometric isomerism.^[7]

- Cis/Trans Notation: For alkenes where each carbon of the double bond is attached to a hydrogen and one non-hydrogen group, the terms cis (groups on the same side) and trans

(groups on opposite sides) can be used.[11]

- E/Z Notation: The more rigorous and universally applicable system is the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules.[16]
 - Z (Zusammen): The higher-priority groups on each carbon of the double bond are on the same side.
 - E (Entgegen): The higher-priority groups on each carbon of the double bond are on opposite sides.

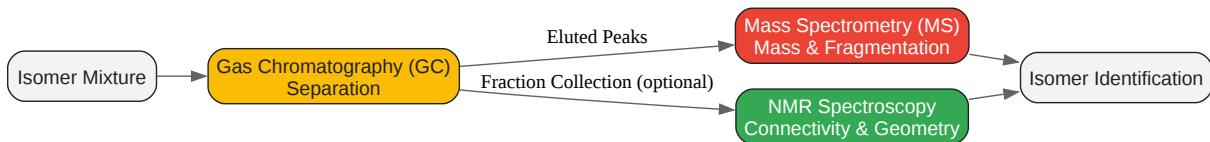
1-Pentadecene does not exhibit geometric isomerism because one of the double-bonded carbons (C1) is attached to two identical atoms (hydrogen). However, all other linear positional isomers (2-pentadecene through 7-pentadecene) exist as pairs of E and Z isomers. For example, (E)-pentadec-2-ene and (Z)-pentadec-2-ene.

Figure 1: Classification of Pentadecene Isomers

Impact of Isomerism on Physicochemical Properties

The structural arrangement of atoms directly influences a molecule's physical properties. This is a key consideration in drug development, where properties like solubility and membrane permeability are paramount, and in industrial applications requiring specific boiling points or viscosities.

Property	Isomeric Influence	Causality
Boiling Point	Branching decreases boiling point.	Increased branching leads to a more spherical shape, reducing the surface area available for intermolecular van der Waals forces.
Melting Point	Trans (E) isomers generally have higher melting points than cis (Z) isomers. ^[7]	The more linear shape of trans isomers allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.
Polarity & Solubility	Cis (Z) isomers can exhibit a small dipole moment, making them slightly polar. Trans (E) isomers are typically nonpolar. ^[7]	In cis isomers, the bond dipoles of the alkyl groups are on the same side and do not cancel out, creating a net molecular dipole. In trans isomers, they are on opposite sides and cancel. This makes cis isomers slightly more soluble in polar solvents. ^[7]
Stability	Trans (E) isomers are generally more thermodynamically stable than cis (Z) isomers. ^[7]	The bulky alkyl groups in cis isomers are closer together, resulting in steric strain (repulsion), which raises the molecule's energy state. ^[7]


Table of Known Properties for Pentadecene Isomers:

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL @ 25°C)	Refractive Index (n ₂₀ /D)
1-Pentadecene	C ₁₅ H ₃₀	210.40	268-269[9]	0.775[9]	1.439[9]
Pentadecene (Mixed Isomers)	C ₁₅ H ₃₀	210.40	268.7[2]	0.775[2]	1.439[2]

Note: Experimental data for pure, isolated isomers other than **1-pentadecene** is sparse in publicly available literature.

Analytical Protocols for Isomer Identification and Separation

Distinguishing between the numerous isomers of pentadecene requires a multi-technique analytical approach. The subtle differences in their structures necessitate high-resolution methods.

[Click to download full resolution via product page](#)

Figure 2: General Analytical Workflow for Isomer Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for separating and identifying volatile compounds like pentadecene isomers.[17]

Principle: The GC separates isomers based on their boiling points and affinities for the column's stationary phase.[17] As each separated compound elutes, it enters the MS, which ionizes it and detects the mass-to-charge ratio (m/z) of the parent ion and its fragments, providing a molecular fingerprint.[17]

Experimental Protocol: GC-MS Analysis of Pentadecene Isomers

- **Sample Preparation:** Dilute the pentadecene isomer mixture in a volatile, non-polar solvent (e.g., hexane) to a concentration of ~100 µg/mL.
- **Instrumentation:**
 - **Gas Chromatograph:** Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
 - **GC Column:** A high-resolution capillary column is essential. A non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is a good starting point, though more polar columns (e.g., wax columns) may be needed for better separation of geometric isomers.[18]
 - **Carrier Gas:** Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
- **GC Method:**
 - **Injector Temperature:** 280 °C.
 - **Injection Volume:** 1 µL with a split ratio of 50:1.
 - **Oven Program:** Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
- **MS Method (if applicable):**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Source Temperature:** 230 °C.
 - **Mass Range:** Scan from m/z 40 to 400.

Data Interpretation:

- **Retention Time:** Different isomers will have distinct retention times. Generally, branched isomers elute earlier than their linear counterparts. Cis isomers may elute slightly differently from trans isomers.
- **Mass Spectrum:** All pentadecene isomers will show a molecular ion (M^+) peak at m/z 210.^[2] The fragmentation patterns of positional isomers are often very similar, making definitive identification by MS alone challenging. To pinpoint the double bond, derivatization with reagents like dimethyl disulfide (DMDS) prior to GC-MS analysis is a proven technique, as it creates characteristic fragments that cleave at the original double bond location.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the precise connectivity and stereochemistry of isomers.

¹H NMR Spectroscopy:

- **1-Pentadecene:** Shows highly characteristic signals.^[1]
 - ~5.8 ppm (multiplet, 1H): The internal vinyl proton (-CH=).
 - ~4.9 ppm (multiplet, 2H): The terminal vinyl protons (=CH₂).
 - ~2.0 ppm (multiplet, 2H): The allylic protons (-CH₂-CH=).
 - ~1.26 ppm (broad singlet, 22H): The bulk of the methylene (-CH₂-) protons in the aliphatic chain.
 - ~0.88 ppm (triplet, 3H): The terminal methyl (-CH₃) protons.
- **Other Positional Isomers:** The chemical shifts of the vinyl protons (~5.4 ppm) and their coupling constants (J-values) are highly diagnostic. For example, the J-value for trans protons is typically larger (~15 Hz) than for cis protons (~10 Hz).

¹³C NMR Spectroscopy:

- This technique is exceptionally powerful for identifying positional isomers. The chemical shifts of the sp^2 hybridized carbons are highly sensitive to their position in the chain.
- **1-Pentadecene:** Shows unique signals for the double-bond carbons.[\[1\]](#)
 - ~139 ppm: The internal sp^2 carbon (-CH=).
 - ~114 ppm: The terminal sp^2 carbon (=CH2).
- For an internal alkene like (Z)-3-pentadecene, these shifts would move downfield and be closer together, providing a clear distinction.

Conclusion

The topic of **1-pentadecene** and its isomers serves as an exemplary model for the structural diversity inherent in organic molecules. While IUPAC nomenclature provides a clear framework for naming these compounds, their practical differentiation in a laboratory setting presents a significant challenge. A judicious and combined application of high-resolution separation techniques like capillary gas chromatography with definitive structural elucidation methods such as mass spectrometry and NMR spectroscopy is indispensable. For professionals in drug discovery and chemical research, a thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design, synthesis, and analysis of novel chemical entities where subtle isomeric differences can lead to vastly different biological activities and material properties.

References

- Química Orgánica (2024). IUPAC Nomenclature Rules for Alkenes.
- Benchchem (2025). 6-Pentadecene chemical structure and properties.
- Chemistry LibreTexts (2023). Nomenclature of Alkenes.
- Unknown Source. Nomenclature Alkenes are normally named using the IUPAC system.
- BYJU'S (2020). IUPAC Nomenclature of Alkanes, Alkenes and Alkynes.
- Study.com (n.d.). Naming Alkenes | Groups, Systems & Examples.
- PubChem, National Institutes of Health. **1-Pentadecene**.
- ChemicalBook. **1-PENTADECENE**(13360-61-7) 1H NMR spectrum.
- SpectraBase. **1-Pentadecene**.
- National Institute of Standards and Technology. **1-Pentadecene** - NIST WebBook.

- Human Metabolome Database (2022). Showing metabocard for **1-Pentadecene** (HMDB0031082).
- ChemicalBook (2025). **1-PENTADECENE**(13360-61-7).
- Google Patents (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- Cheméo (n.d.). Chemical Properties of **1-Pentadecene** (CAS 13360-61-7).
- ChemicalBook. **1-PENTADECENE** synthesis.
- Benchchem (2025). Application Note: GC-MS Analysis of 6-Pentadecene Isomers.
- Google Patents (n.d.). US6861512B2 - Separation of olefinic isomers.
- Chromatography Forum (2015). Alkenes separation on a non polar column.
- ResearchGate (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- The Good Scents Company (n.d.). **1-pentadecene**.
- YouTube (2025). How Do Cis/trans Isomers Change Alkene Properties?.
- Guidechem. **1-PENTADECENE** 13360-61-7 wiki.
- National Institute of Standards and Technology. **1-Pentadecene** - NIST WebBook.
- PubChem, National Institutes of Health. (Z)-3-Pentadecene.
- Master Organic Chemistry (2025). E and Z Notation For Alkenes (+ Cis/Trans).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Pentadecene | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Pentadecene [webbook.nist.gov]
- 4. 1-Pentadecene (CAS 13360-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-PENTADECENE synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Pentadecene [webbook.nist.gov]
- 7. youtube.com [youtube.com]

- 8. Page loading... [guidechem.com]
- 9. 1-PENTADECENE | 13360-61-7 [chemicalbook.com]
- 10. 1-pentadecene, 13360-61-7 [thegoodsentscompany.com]
- 11. IUPAC Nomenclature Rules for Alkenes | QUÍMICA ORGÁNICA [quimicaorganica.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [1-Pentadecene structural isomers and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078149#1-pentadecene-structural-isomers-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com